molecular formula C7H6N4O2S B2853068 5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1553367-71-7

5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2853068
CAS No.: 1553367-71-7
M. Wt: 210.21
InChI Key: QGHNSBDEZYGUPW-UHFFFAOYSA-N
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Description

5-Methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring fused with a triazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-methyl-1,3-thiazole-4-carboxylic acid and 4H-1,2,4-triazol-3-yl derivatives.

  • Reaction Conditions: The reaction involves heating the starting materials in the presence of a suitable catalyst, such as palladium or copper, under reflux conditions.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reaction time to maximize efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, CN-) are employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated derivatives and cyano derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new drugs. Medicine: Industry: It is used in the production of materials with specific properties, such as flame retardants and corrosion inhibitors.

Comparison with Similar Compounds

  • Thiazole Derivatives: Other thiazole derivatives with similar biological activities.

  • Triazole Derivatives: Compounds containing triazole rings with comparable properties.

Properties

IUPAC Name

5-methyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c1-3-4(7(12)13)10-6(14-3)5-8-2-9-11-5/h2H,1H3,(H,12,13)(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHNSBDEZYGUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=NC=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553367-71-7
Record name 5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid
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